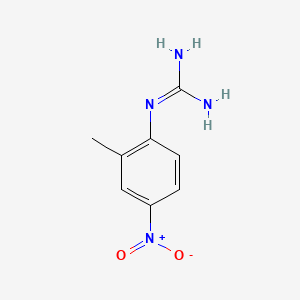
1-(2-Methyl-4-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a guanidine group attached to a 2-methyl-4-nitrophenyl ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Methods: The traditional synthesis relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts.
Industrial Production: Industrial methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines.
Analyse Des Réactions Chimiques
1-(2-Methyl-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in 1-(2-Methyl-4-aminophenyl)guanidine.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methyl-4-nitrophenyl)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it a potential candidate for treating conditions related to muscle weakness and fatigue.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with a different position of the nitro group, affecting its reactivity and biological activity.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine group, offering different chemical properties and applications.
Thiourea Derivatives: These compounds are often used in similar synthetic applications but have different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(2-methyl-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clé InChI |
STXXMCQQEVOHHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















